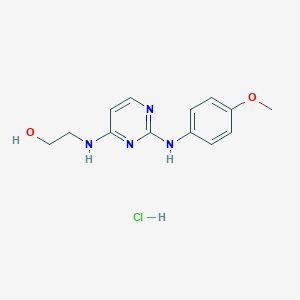

Cardiogenol C hydrochloride

Übersicht

Beschreibung

Cardiogenol C is a cell-permeable pyrimidine inducer known for its ability to promote the differentiation of embryonic stem cells into cardiomyocytes . This compound has garnered significant interest in the field of regenerative medicine due to its potential to enhance cardiac repair by inducing cardiomyogenic properties in various progenitor cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cardiogenol C is synthesized through a series of chemical reactions involving pyrimidine derivatives. . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of Cardiogenol C involves scaling up the synthetic route while ensuring high purity and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with a purity of over 97% .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cardiogenol C unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Cardiogenol C kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Es kann reduziert werden, um Aminderivate zu bilden.

Substitution: Cardiogenol C kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Pyrimidinring.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene substituierte Pyrimidinderivate und Aminverbindungen .

Wissenschaftliche Forschungsanwendungen

Cardiac Cell Therapy

Research indicates that CgC can be utilized to improve the efficacy of cell transplantation therapies aimed at repairing damaged myocardium. Studies have demonstrated that pre-treating donor cells with CgC enhances their survival and functional integration post-transplantation .

High-Throughput Screening

The compound has been employed in high-throughput screening methods to identify strains capable of producing CgC, utilizing LC-MS technology to evaluate solubility, permeability, and metabolic stability . This approach facilitates the selection of viable candidates for further development.

Induction in Lineage-Committed Progenitor Cells

A pivotal study demonstrated that CgC effectively induced cardiomyogenic differentiation in already lineage-committed progenitor cells, showcasing its versatility beyond pluripotent stem cells. The treatment resulted in significant upregulation of cardiac markers and functional properties indicative of cardiomyocytes .

In Vivo Applications

In animal models, CgC has been shown to enhance cardiac repair following myocardial infarction by improving the functionality of transplanted stem or progenitor cells . This application underscores its potential in translational medicine.

Wirkmechanismus

Cardiogenol C exerts its effects by modulating the Wnt/beta-catenin signaling pathway, which is crucial for cardiac development and function . It induces the expression of cardiac markers such as GATA4, Nkx2.5, and Tbx5, which are essential for the differentiation of progenitor cells into cardiomyocytes . The compound also enhances cardiac functional properties, including sodium currents and spontaneous contractions in cardiovascular progenitor cells .

Vergleich Mit ähnlichen Verbindungen

Sulfonyl hydrazone derivatives: Known for their cardiomyogenic effects on various stem cells.

Uniqueness of Cardiogenol C: Cardiogenol C is unique due to its high potency and specificity in inducing cardiomyogenesis. It acts on both embryonic stem cells and lineage-committed progenitor cells with a limited degree of plasticity . This makes it a valuable tool in cardiac repair and regenerative medicine .

Biologische Aktivität

Cardiogenol C hydrochloride is a small molecule compound that has garnered attention for its significant role in promoting cardiomyogenic differentiation, particularly from progenitor and stem cells. This article delves into the biological activity of Cardiogenol C, summarizing key research findings, mechanisms of action, and potential clinical applications.

Overview of this compound

Cardiogenol C is classified as a cell-permeable diaminopyrimidine compound . It has been shown to effectively induce the differentiation of embryonic stem cells (ESCs) into cardiomyocytes with an effective concentration (EC₅₀) of approximately 100 nM , without exhibiting significant cytotoxic effects even at higher concentrations up to 25 µM .

Research indicates that Cardiogenol C operates primarily through the activation of specific signaling pathways and transcription factors essential for cardiac differentiation:

- Wnt Signaling Pathway Activation : Cardiogenol C appears to activate the Wnt signaling pathway, which is crucial for cardiac development. This activation is associated with the suppression of Kremen1, a negative regulator of Wnt signaling .

- Transcription Factor Induction : The compound induces the expression of key cardiac transcription factors such as GATA4 , Nkx2.5 , and Tbx5 , which are pivotal in early cardiomyocyte development .

- Differentiation into Cardiac Markers : Cardiogenol C treatment leads to the upregulation of cardiac-specific proteins including myosin heavy chain (MHC) and troponin I, indicating successful differentiation into cardiomyocyte-like cells .

In Vitro Studies

- Embryonic Stem Cells : Cardiogenol C has been shown to promote the differentiation of human embryonic stem cells into functional cardiomyocytes, which exhibit characteristics similar to native cardiac cells .

- Progenitor Cells : The compound also induces trans-differentiation in mouse hair bulge progenitor cells (HBPCs) into cardiomyocyte-like cells. This process involves the expression of cardiac markers and muscle proteins but does not result in functional contraction under standard conditions .

- Lineage-Committed Progenitor Cells : Studies have demonstrated that Cardiogenol C can enhance cardiomyogenic function in lineage-committed progenitor cells, such as skeletal myoblasts and cardiovascular progenitor cells, leading to spontaneous contractions and sodium current activity characteristic of cardiac tissues .

Comparative Studies

A comparative analysis using proteomics revealed that Cardiogenol C influences several proteins related to cell differentiation and cardiac function. Notably, it enhances the expression of chromatin remodeling proteins that facilitate cardiac differentiation processes .

Case Studies

Several case studies highlight the therapeutic potential of Cardiogenol C in cardiac repair:

- In one study, the application of Cardiogenol C in a rat model post-myocardial infarction showed improved myocardial repair through enhanced survival and trans-differentiation of transplanted progenitor cells into functional cardiomyocytes .

- Another investigation focused on using Cardiogenol C to improve cell-based therapies for heart disease by enhancing the cardiomyogenic properties of donor cells prior to transplantation .

Data Summary

The following table summarizes key findings regarding the biological activity and effectiveness of Cardiogenol C:

| Study Focus | Cell Type | Key Findings | EC₅₀ (nM) | Cytotoxic Effects |

|---|---|---|---|---|

| Embryonic Stem Cells | Human ESCs | Induces differentiation into functional cardiomyocytes | 100 | None at 25 µM |

| Hair Bulge Progenitor Cells | Mouse HBPCs | Induces expression of cardiac markers | N/A | None |

| Lineage-Committed Progenitors | Skeletal Myoblasts | Enhances cardiac-like functions | N/A | None |

Eigenschaften

CAS-Nummer |

671225-39-1 |

|---|---|

Molekularformel |

C13H19ClN4O3 |

Molekulargewicht |

314.77 g/mol |

IUPAC-Name |

2-[[2-(4-methoxyanilino)pyrimidin-4-yl]amino]ethanol;hydrate;hydrochloride |

InChI |

InChI=1S/C13H16N4O2.ClH.H2O/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18;;/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17);1H;1H2 |

InChI-Schlüssel |

YASXEMRYPAONMY-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO.Cl |

Kanonische SMILES |

COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO.O.Cl |

Piktogramme |

Irritant |

Synonyme |

2-[[2-[(4-methoxyphenyl)amino]-4-pyrimidinyl]amino]-ethanol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.